molecular formula C7H5BrN2O4 B1375928 2-Bromo-4,5-dinitrotoluene CAS No. 857001-14-0

2-Bromo-4,5-dinitrotoluene

Cat. No.: B1375928
CAS No.: 857001-14-0
M. Wt: 261.03 g/mol
InChI Key: DSQHAQRGHKMWNC-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dinitrotoluene: is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of toluene, where the methyl group is substituted with bromine and nitro groups at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-dinitrotoluene can be synthesized through a multi-step process involving the bromination and nitration of toluene. The typical synthetic route includes:

    Bromination: Toluene is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 2-bromotoluene.

    Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dinitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products:

    Substitution: Formation of 2-substituted-4,5-dinitrotoluene derivatives.

    Reduction: Formation of 2-bromo-4,5-diaminotoluene.

    Oxidation: Formation of 2-bromo-4,5-dinitrobenzoic acid.

Scientific Research Applications

2-Bromo-4,5-dinitrotoluene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2,4-Dinitrotoluene: Similar structure but lacks the bromine atom. Used as a precursor to trinitrotoluene (TNT) and in the production of toluene diisocyanate.

    2-Bromo-5-nitrotoluene: Similar structure but with only one nitro group. Used in the synthesis of various organic compounds.

Uniqueness: 2-Bromo-4,5-dinitrotoluene is unique due to the presence of both bromine and two nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-2-methyl-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQHAQRGHKMWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856598
Record name 1-Bromo-2-methyl-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857001-14-0
Record name 1-Bromo-2-methyl-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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